molecular formula C22H29NO4 B12791183 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate CAS No. 88263-32-5

4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate

Cat. No.: B12791183
CAS No.: 88263-32-5
M. Wt: 371.5 g/mol
InChI Key: WEFTUTGRTRPSQF-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with a hydroxy group and an amino group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol, methylamine, and 2-phenoxyethanol.

    Step 1: The phenol is first alkylated with 2-phenoxyethanol under basic conditions to form 1-methyl-2-phenoxyethyl phenol.

    Step 2: The resulting compound undergoes a Mannich reaction with formaldehyde and methylamine to introduce the amino group, forming 1-methyl-2-phenoxyethylamino phenol.

    Step 3: The final step involves esterification with 2-methylpropanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions due to its amino and hydroxy groups, which can form hydrogen bonds with biological targets.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for pharmacological studies.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds, while the phenyl ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.

    4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl butanoate: Similar structure but with a butanoate ester.

Uniqueness

The uniqueness of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl (2-methyl)propanoate lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

88263-32-5

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

[4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2-methylpropanoate

InChI

InChI=1S/C22H29NO4/c1-15(2)22(25)27-20-12-10-18(11-13-20)21(24)17(4)23-16(3)14-26-19-8-6-5-7-9-19/h5-13,15-17,21,23-24H,14H2,1-4H3

InChI Key

WEFTUTGRTRPSQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C(C(C)NC(C)COC2=CC=CC=C2)O

Origin of Product

United States

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